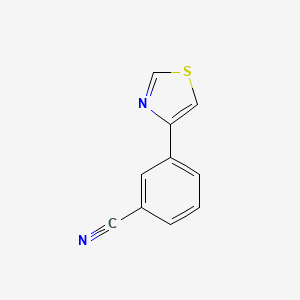

3-(1,3-Thiazol-4-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Thiazol-4-yl)benzonitrile is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by the presence of a benzonitrile group attached to the 4-position of a 1,3-thiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1,3-thiazol-4-amine under suitable conditions. The reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions include the use of a palladium catalyst, a suitable base, and a solvent like toluene or N,N-dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of flow chemistry can enhance the efficiency and safety of the production process by providing better control over reaction parameters.

Análisis De Reacciones Químicas

Substitution Reactions at the Thiazole Ring

The thiazole ring undergoes nucleophilic and electrophilic substitutions, particularly at the C2 and C5 positions, depending on reaction conditions.

Key Reactions:

1.1 Nucleophilic Substitution

The electron-deficient nature of the thiazole ring enables nucleophilic attacks. For example:

-

Hydrazine Substitution : Reaction with hydrazine hydrate at the C2 position yields 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. This proceeds via condensation of the nitrile group with hydrazine, followed by cyclization .

-

Thiol Substitution : Thioamide intermediates can react with phenacyl bromide to form isothiourea derivatives, which cyclize into thiazole analogs under Hantzsch synthesis conditions .

1.2 Electrophilic Substitution

Electrophilic bromination or chlorination at the C5 position of the thiazole ring is feasible, though less common due to steric hindrance from the benzonitrile group.

Table 1: Substitution Reactions and Conditions

Nitrile Group Transformations

The benzonitrile group participates in reduction, hydrolysis, and cross-coupling reactions.

2.1 Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine. For example:

-

Reduction of 3-(1,3-thiazol-4-yl)benzonitrile with LiAlH₄ yields 3-(1,3-thiazol-4-yl)benzylamine, confirmed via FT-IR (disappearance of C≡N stretch at 2,220 cm⁻¹) .

2.2 Hydrolysis to Carboxylic Acid

Acidic (HCl/H₂O) or basic (NaOH/H₂O₂) hydrolysis converts the nitrile to a carboxylic acid. This reaction is slower compared to aliphatic nitriles due to the electron-withdrawing thiazole ring .

Table 2: Nitrile Reactivity

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | 3-(Thiazol-4-yl)benzylamine | |

| Hydrolysis | 6M HCl, reflux, 24h | 3-(Thiazol-4-yl)benzoic acid |

Cross-Coupling Reactions

The nitrile and thiazole moieties enable participation in metal-catalyzed cross-couplings.

3.1 Sonogashira Coupling

The ethynyl group in analogs like 3-fluoro-5-(2-(fluoromethyl)thiazol-4-yl)ethynylbenzonitrile undergoes Sonogashira coupling with aryl halides, forming biarylacetylene derivatives. This is critical in synthesizing mGluR5 receptor ligands .

3.2 Suzuki-Miyaura Coupling

While not directly demonstrated for this compound, structurally similar thiazole-boronic esters participate in Suzuki couplings for biaryl synthesis .

Cyclization and Hybrid Formation

The compound serves as a precursor for larger heterocycles:

-

Thiazolo-oxadiazaborinines : Acylation with (4-dimethylamino)benzoyl chloride followed by BF₂ complexation yields fluorescent organoboron complexes .

-

Thiazole-Pyrazoline Hybrids : Cyclocondensation with chalcones forms pyrazoline-thiazole hybrids, validated via NMR and MS .

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of 3-(1,3-Thiazol-4-yl)benzonitrile lies in its antimicrobial properties. Research indicates that thiazole derivatives exhibit substantial inhibitory effects against various pathogens. For instance, a study synthesized a series of 4-phenyl-1,3-thiazole derivatives that demonstrated promising antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) significantly lower than those of traditional antifungal agents like fluconazole . The structural motifs within thiazole compounds contribute to their efficacy by enhancing lipophilicity and binding affinity to target enzymes involved in fungal metabolism.

Case Study 1: Antifungal Activity

A study explored the antifungal properties of synthesized thiazole derivatives, including this compound. The findings revealed that certain derivatives exhibited MIC values as low as 3.9 μg/mL against C. albicans, indicating their potential as effective antifungal agents . This study emphasizes the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing and evaluating a range of thiazole compounds for antimicrobial activity against both bacterial and fungal strains. The results indicated that compounds containing the thiazole ring consistently displayed higher antibacterial and antifungal activities compared to their non-thiazole counterparts . This reinforces the significance of the thiazole moiety in drug design.

Potential Therapeutic Applications

The unique chemical structure of this compound suggests several therapeutic avenues:

- Antifungal Treatments : Given its demonstrated efficacy against Candida species, it could serve as a lead compound for developing new antifungal therapies.

- Antibacterial Agents : The compound's broad-spectrum antimicrobial properties may extend to bacterial infections, warranting further investigation into its mechanisms of action.

- Drug Development : Its ability to interact with specific biological targets makes it a candidate for further optimization in drug discovery processes aimed at treating infectious diseases.

Summary Table of Research Findings

Mecanismo De Acción

The mechanism by which 3-(1,3-Thiazol-4-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

3-(1,3-Thiazol-4-yl)benzonitrile is similar to other thiazole derivatives, such as 2,4-disubstituted arylthiazoles and 1,3-thiazol-4-yl anilines. These compounds share the thiazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the benzonitrile group and the thiazole ring, which contributes to its distinct chemical and biological properties.

Actividad Biológica

3-(1,3-Thiazol-4-yl)benzonitrile is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, particularly in antimicrobial and anticancer research. Below, we delve into its biological mechanisms, research findings, and comparative analyses with related compounds.

Target of Action

this compound primarily interacts with DNA and enzymes involved in critical cellular processes. It is known to bind to topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA double-strand breaks that can trigger cell cycle arrest and apoptosis.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity and gene expression. Thiazole derivatives can activate or inhibit specific receptors and enzymes, which may result in various cellular responses depending on the target pathway.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, this compound has shown significant activity against a range of bacterial strains. A comparative study demonstrated that thiazole derivatives exhibit lower Minimum Inhibitory Concentration (MIC) values against pathogens such as Salmonella typhimurium and Proteus vulgaris, outperforming traditional antibiotics like fluconazole .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 31.25 | Salmonella typhimurium |

| Fluconazole | 62.5 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle disruption. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives, including this compound, against multiple bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial efficacy. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria .

- Anticancer Screening : In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with notable effects observed in breast and lung cancer cells .

Comparative Analysis

When compared to other thiazole derivatives, this compound stands out due to its unique structural features that enhance its biological activity.

| Compound Comparison | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2,4-disubstituted arylthiazoles | Moderate | Low |

| 1,3-thiazol-4-yl anilines | Low | High |

Propiedades

IUPAC Name |

3-(1,3-thiazol-4-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQVIAOTJPFHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.